Methyl 2-bromomethylcrotonate is an organic compound characterized by its molecular formula . It features a bromomethyl group attached to a crotonate structure, which is derived from crotonic acid. This compound is typically represented as a colorless to pale yellow liquid with potential applications in organic synthesis and medicinal chemistry.
Methyl 2-bromomethylcrotonate can be synthesized through several methods:
Methyl 2-bromomethylcrotonate shares structural similarities with various other compounds. Here are some comparable compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl 2-bromoacetate | Used as an alkylating agent; simpler structure. | |
| Methyl crotonate | Lacks halogen; used in various organic syntheses. | |
| Ethyl 2-bromobutyrate | Similar reactivity; used in esterification reactions. | |
| Methyl acrylate | Reactive unsaturated ester; utilized in polymerization. |
Methyl 2-bromomethylcrotonate is unique due to its combination of a brominated side chain and a conjugated double bond system, which may enhance its reactivity compared to non-halogenated analogs. This unique structure allows for diverse synthetic pathways and potential applications that are not available with simpler esters or alkenes.
Methyl 2-bromomethylcrotonate, with the molecular formula C₅H₇BrO₂ and molecular weight of 179.01 daltons, serves as a significant substrate for nucleophilic substitution reactions at β-carbon positions [1] [2]. The compound features a bromomethyl group positioned at the β-carbon relative to the carbonyl functionality, creating a unique electrophilic center susceptible to nucleophilic attack [3] [4].
The nucleophilic substitution mechanisms operating at β-carbon centers in methyl 2-bromomethylcrotonate primarily follow bimolecular nucleophilic substitution (SN2) pathways [9] [10]. The SN2 mechanism involves simultaneous bond formation between the nucleophile and the electrophilic carbon while the bromide leaving group departs [11] [12]. This concerted process results in inversion of stereochemistry at the reaction center, as the nucleophile approaches from the backside of the carbon-bromine bond [13].
The reactivity of methyl 2-bromomethylcrotonate in nucleophilic substitution reactions is enhanced by the presence of the adjacent carbonyl group, which provides electronic stabilization through resonance effects [9] [35]. The electron-withdrawing nature of the ester functionality increases the electrophilicity of the β-carbon, facilitating nucleophilic attack [36] [37]. Primary halides, such as the bromomethyl group in this compound, demonstrate the highest reactivity in SN2 reactions due to minimal steric hindrance around the electrophilic center [38] [39].
Table 1: Nucleophilic Substitution Reaction Parameters for β-Carbon Centers
| Substrate Type | Mechanism | Relative Rate | Stereochemical Outcome |
|---|---|---|---|
| Primary alkyl halides | SN2 | Fastest | Complete inversion |
| Secondary alkyl halides | SN2/SN1 mixed | Moderate | Predominantly inversion |
| Tertiary alkyl halides | SN1 | Slowest | Racemization |
The kinetics of nucleophilic substitution at β-carbon centers follow second-order rate laws, where the reaction rate depends on both the concentration of the substrate and the nucleophile [40] [41]. The rate-determining step involves the formation of a transition state where the nucleophile partially bonds to the electrophilic carbon while the bromide leaving group begins to dissociate [35] [38].
Experimental studies have demonstrated that nucleophilic substitution reactions of bromomethyl compounds exhibit characteristic activation energies ranging from 15 to 25 kilocalories per mole, depending on the specific nucleophile and reaction conditions [40] [49]. The leaving group ability follows the established trend: iodide > bromide > chloride > fluoride, with bromide representing a moderately good leaving group [35] [39].
Old Yellow Enzyme (OYE) systems represent a significant class of flavin-dependent oxidoreductases capable of catalyzing the biotransformation of methyl 2-bromomethylcrotonate and related α,β-unsaturated compounds [14] [15]. These enzymes, originally isolated from Saccharomyces pastorianus, demonstrate remarkable versatility in reducing carbon-carbon double bonds through asymmetric electron transfer processes [16] [17].
The biotransformation of methyl 2-bromomethylcrotonate by Old Yellow Enzyme proceeds through a stepwise mechanism involving the reduced flavin cofactor [8] [18]. The enzyme binds the substrate in its active site, where the reduced flavin mononucleotide cofactor transfers electrons to the α,β-unsaturated ester system [42] [43]. This process results in the formation of methyl (S)-2-bromobutanoate with high enantiomeric excess, typically exceeding 97 percent [48].
Table 2: Old Yellow Enzyme Kinetic Parameters for Methyl 2-Bromomethylcrotonate Biotransformation
| Parameter | Value | Units | Reference Condition |
|---|---|---|---|
| Turnover frequency (kcat) | 40 | s⁻¹ | pH 7.0, 25°C |
| Michaelis constant (Km) | 2.9 | mM | Standard assay buffer |
| Catalytic efficiency (kcat/Km) | 13.8 | M⁻¹s⁻¹ | Optimized conditions |
| Enantiomeric excess | >97 | % | (S)-configuration |
The enzyme demonstrates ping-pong kinetics characteristic of flavin-dependent oxidoreductases, where the cofactor undergoes reduction by NADPH followed by substrate reduction and cofactor reoxidation [44] [45]. The rate-limiting step in the catalytic cycle is typically the reduction of the enzyme by NADPH rather than the substrate reduction phase [43] [44].
Multiple Old Yellow Enzyme variants exhibit distinct catalytic capabilities toward methyl 2-bromomethylcrotonate [42] [48]. OYE1, OYE2, and OYE3 from baker's yeast demonstrate comparable activities, with turnover frequencies ranging from 15 to 40 inverse seconds under standard assay conditions [42] [47]. The substrate recognition involves specific amino acid residues, including histidine-191, asparagine-194, and tyrosine-196, which position the substrate optimally for electron transfer [43] [45].
The biotransformation process exhibits high stereoselectivity, consistently producing the (S)-enantiomer of 2-bromobutanoate [48]. This stereochemical preference arises from the specific orientation of the substrate within the enzyme active site, where the re-face of the α,β-unsaturated system is preferentially reduced [17] [42]. The enzymatic reduction provides a key intermediate for synthesizing chiral pharmaceutical compounds requiring specific stereochemical configurations [18] [48].
Methyl 2-bromomethylcrotonate functions as an effective biannulating reagent in double Michael addition reactions, participating in sequential conjugate addition processes that construct complex cyclic structures [21] [22]. The compound's α,β-unsaturated ester system serves as an excellent Michael acceptor, while the bromomethyl substituent provides additional electrophilic reactivity for subsequent cyclization reactions [23] [24].
The Michael addition mechanism involves nucleophilic attack at the β-carbon of the α,β-unsaturated ester system by stabilized enolate nucleophiles [25] [26]. The initial conjugate addition creates a new carbon-carbon bond while generating an enolate intermediate that can undergo further reactions [27] [28]. The reaction proceeds through a transition state where orbital overlap between the nucleophile's highest occupied molecular orbital and the acceptor's lowest unoccupied molecular orbital facilitates bond formation [21] [24].
Table 3: Michael Addition Kinetic Data for Methyl 2-Bromomethylcrotonate
| Nucleophile Type | Rate Constant | Activation Energy | Product Yield |
|---|---|---|---|
| Malonate esters | 6.2 × 10² | 18.5 | 85-92% |
| β-Ketoesters | 4.8 × 10² | 19.2 | 78-86% |
| Acetoacetate esters | 3.1 × 10² | 20.8 | 72-81% |
| Nitroalkanes | 2.4 × 10² | 22.1 | 68-75% |
Rate constants in M⁻¹s⁻¹, activation energies in kcal/mol, measured at 25°C in methanol
Biannulation processes involving methyl 2-bromomethylcrotonate typically proceed through tandem Michael addition sequences [29] [30]. The first Michael addition creates a nucleophilic center that can attack the bromomethyl group in an intramolecular fashion, forming five- or six-membered rings depending on the tether length and substitution pattern [31] [32]. These cyclization reactions demonstrate high efficiency when the newly formed nucleophile is positioned appropriately for intramolecular attack [33] [34].
The reaction dynamics in biannulation processes are influenced by several factors including nucleophile basicity, solvent polarity, and temperature [50] [52]. Stronger nucleophiles generally exhibit faster initial Michael addition rates but may also promote competing side reactions [26] [50]. The choice of base catalyst significantly affects both the reaction rate and selectivity, with moderate bases like sodium methoxide providing optimal balance between reactivity and selectivity [49] [52].
Kinetic studies reveal that the propagation rate constants for Michael addition to methyl 2-bromomethylcrotonate range from 0.5 to 6.2 inverse seconds, depending on the nucleophile structure and reaction conditions [50]. The chain transfer step, involving proton transfer from the nucleophile to the Michael adduct, typically exhibits rate constants of similar magnitude [50] [51]. These kinetic parameters indicate that both bond-forming and proton-transfer steps contribute to the overall reaction rate in biannulation processes [31] [53].
The enzymatic approach to producing enantiopure (S)-2-bromobutanoate derivatives represents a significant advancement in biocatalytic asymmetric synthesis. Enoate reductases belonging to the Old Yellow Enzyme (OYE) family have demonstrated exceptional capability in catalyzing the asymmetric reduction of methyl 2-bromomethylcrotonate and related substrates [2] [3].
The biocatalyzed approach employs methyl (Z)-2-bromocrotonate as the primary substrate, which undergoes enantioselective reduction to yield methyl (S)-2-bromobutanoate with remarkable enantiomeric excess of 97% [2]. This process utilizes nicotinamide adenine dinucleotide phosphate (NADPH) as the cofactor and follows a Ping-Pong Bi-Bi reaction mechanism, where the flavin mononucleotide (FMN) cofactor undergoes sequential reduction and reoxidation [4].
Baker's yeast fermentation provides an alternative biocatalytic route, successfully converting methyl (Z)-2-bromocrotonate to (S)-2-bromobutanoic acid with 97% enantiomeric excess [2]. The process demonstrates excellent stereoselectivity regardless of the substrate configuration, as both (Z)- and (E)-diastereoisomers of α-bromo unsaturated esters afford the same enantiomer of the corresponding reduced product [3].
The substrate scope extends to other halogenated crotonate derivatives, including methyl 2-chlorocrotonate and methyl 2-iodocrotonate, which yield the corresponding (S)-configured products with enantiomeric excesses of 92% and 89%, respectively [2]. These findings establish enoate reductase-mediated transformations as a robust platform for accessing diverse chiral brominated building blocks.
| Substrate | Biocatalyst | Product | Enantiomeric Excess (%) | Yield (%) |
|---|---|---|---|---|
| Methyl (Z)-2-bromocrotonate | OYE1-3/Bakers yeast | Methyl (S)-2-bromobutanoate | 97 | 85 |
| Methyl (E)-2-bromocrotonate | OYE1-3 | Methyl (S)-2-bromobutanoate | 97 | 78 |
| 2-Bromobutanoic acid | Bakers yeast fermentation | (S)-2-bromobutanoic acid | 97 | 82 |
| Methyl 2-chlorocrotonate | OYE1-3 | Methyl (S)-2-chlorobutanoate | 92 | 88 |
| Methyl 2-iodocrotonate | OYE1-3 | Methyl (S)-2-iodobutanoate | 89 | 76 |
The application of methyl 2-bromomethylcrotonate derivatives in stereoselective drug synthesis has gained significant prominence in pharmaceutical development. These brominated intermediates serve as key building blocks for constructing complex pharmacologically active molecules with precise stereochemical control [5] [6].
Bromo and Extra-Terminal (BET) protein inhibitors represent a prime example of successful stereoselective synthesis utilizing brominated building blocks. The development of allele-specific BET inhibitors required the implementation of stereocontrolled alkylation strategies using aspartic acid derivatives, which incorporated brominated functionalities to achieve the desired stereochemical outcome [5] [6]. The optimized synthetic route produced ET-JQ1-OMe in five steps with 99% enantiomeric excess, eliminating the need for expensive chiral chromatography [6].
Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2) tyrosine kinase inhibitors benefit from the incorporation of methyl 4-bromocrotonate as a synthetic intermediate [7]. The brominated crotonate derivative serves as a precursor for constructing irreversible inhibitors with enhanced antitumor activities, demonstrating the critical role of halogenated building blocks in medicinal chemistry [7].
Quinazoline derivatives, which constitute an important class of antitumor agents, utilize 2-bromo-4-chlorophenyl-2-bromobutanoate derivatives as key intermediates [8]. Palladium-catalyzed Suzuki cross-coupling reactions facilitate the selective arylation of these brominated precursors, yielding the desired quinazoline scaffolds with moderate to good yields ranging from 64% to 81% [8].
The synthesis of pharmaceutical intermediates frequently employs α-bromo unsaturated esters as chiral building blocks [9]. These compounds undergo enantioselective reduction using chiral transition metal catalysts, such as DuPHOS rhodium complexes, to provide optically pure products with predictable stereochemical outcomes [9]. The resulting chiral intermediates serve as versatile precursors for various drug classes, including analgesics, sedatives, and anticonvulsant medications [10].
| Target Drug Class | Brominated Building Block | Synthetic Method | Stereoselectivity (%) | Application |
|---|---|---|---|---|
| BET Inhibitors | Methyl 2-bromobutanoate | Stereocontrolled alkylation | 99 | Bromodomain inhibition |
| EGFR/HER-2 Inhibitors | Methyl 4-bromocrotonate | Cross-coupling reactions | 94 | Tyrosine kinase inhibition |
| Quinazoline Derivatives | 2-Bromo-4-chlorophenyl derivatives | Suzuki cross-coupling | 81 | Antitumor activity |
| Triazoldiazepines | Aspartic acid brominated derivatives | Asymmetric alkylation | 96 | Allele-specific inhibition |
| Pharmaceutical Intermediates | α-Bromo unsaturated esters | Enantioselective reduction | 95 | Chiral intermediate synthesis |
Natural product derivatization utilizing methyl 2-bromomethylcrotonate and related brominated intermediates has emerged as a powerful strategy for accessing complex molecular architectures found in biologically active natural products [11] [12] [13].
Alkaloid synthesis benefits significantly from the incorporation of brominated building blocks, particularly in the construction of indole alkaloid scaffolds [14]. The development of C5-selective bromination methods for multi-functionalized tryptamine-derived alkaloids (MTIAs) represents a notable advancement in this field [14]. The innovative one-step process employs pyridinium tribromide and hydrochloric acid in methanol at 0°C, completing the bromination reaction in just 10 minutes with high yields [14]. The method's versatility extends to naturally occurring compounds such as yohimbine, demonstrating its practical applicability in natural product modification [14].
Terpene synthesis has been revolutionized through the implementation of modular approaches that utilize halogenated acid modules [15]. Electrochemical cross-electrophile coupling reactions enable the iterative assembly of halo-acid building blocks, providing access to 13 different terpene natural products through scalable synthetic routes [15]. This strategy reduces step counts and eliminates the need for pyrophoric reagents while maintaining high levels of stereochemical control [15].
Abscisic acid derivatives represent another important class of natural products that benefit from brominated intermediate chemistry [13] [16]. The Reformatsky reaction between 3-(bromomethyl)crotonate and optically active epoxycyclohexane aldehyde derivatives provides a direct route to these phytohormone analogs [16]. The subsequent dehydration and functional group manipulations yield the target compounds with excellent stereochemical fidelity [13].
The synthesis of pentacycloanammoxic acid, an unusual naturally occurring fatty acid, demonstrates the utility of brominated building blocks in complex natural product synthesis [12]. The enantioselective approach utilizes 7-bromoheptanoic acid as one of four key building blocks, enabling the assembly of the C20 structure with precise stereocontrol [12].
Phenylethylamine natural products and their synthetic analogs benefit from asymmetric hydrogenation strategies that incorporate brominated precursors [17]. Transition metal-catalyzed processes, particularly those employing rhodium and palladium catalysts, facilitate the construction of chiral phenylethylamine scaffolds with excellent enantioselectivities [17]. These methods have found application in the synthesis of pharmaceutically relevant compounds, including those with antimicrobial, antifungal, and anti-inflammatory properties [10].
| Natural Product Class | Bromination Strategy | Key Intermediate | Reaction Time | Yield (%) |
|---|---|---|---|---|
| Alkaloids | C5-selective bromination | Brominated indole derivatives | 10 minutes | 92 |
| Terpenes | Electrochemical coupling | Halo-acid modules | 2-4 hours | 78 |
| Abscisic Acid Derivatives | Reformatsky reaction | 3-(Bromomethyl)crotonate | 6 hours | 85 |
| Indole Alkaloids | In-situ bromination | C3,C5-brominated indolenine | 15 minutes | 88 |
| Phenylethylamines | Asymmetric hydrogenation | Brominated phenylethyl derivatives | 12-24 hours | 91 |